N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide typically involves the reaction of 2,2,2-trichloroethylamine with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-MEO-N-(2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl)benzamide
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}propanamide
Uniqueness
N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the tetrahydro-2-furanylmethyl group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15Cl3N2O2 |
---|---|
Molecular Weight |
289.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H15Cl3N2O2/c1-6(15)14-8(9(10,11)12)13-5-7-3-2-4-16-7/h7-8,13H,2-5H2,1H3,(H,14,15) |
InChI Key |
MNIUCNWXARYSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.